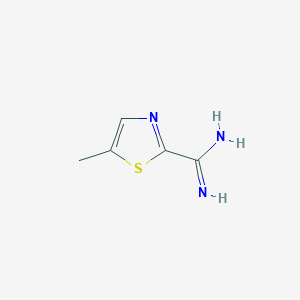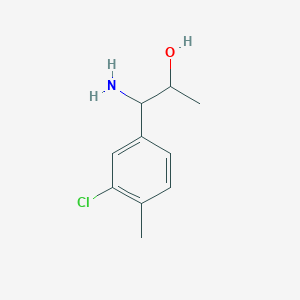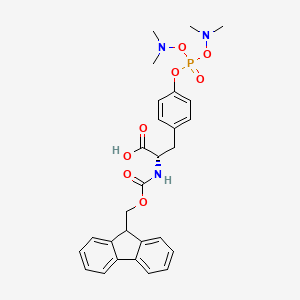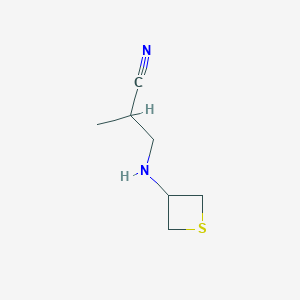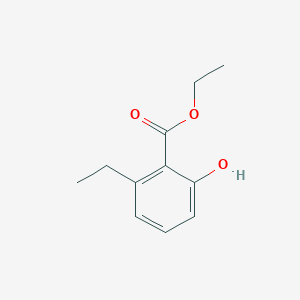
Ethyl 2-ethyl-6-hydroxybenzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 2-ethyl-6-hydroxybenzoate is an organic compound that belongs to the class of esters. It is derived from benzoic acid and is characterized by the presence of an ethyl group at the second position and a hydroxyl group at the sixth position on the benzene ring. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Ethyl 2-ethyl-6-hydroxybenzoate can be synthesized through the esterification of 2-ethyl-6-hydroxybenzoic acid with ethanol in the presence of a strong acid catalyst such as concentrated sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
In an industrial setting, the production of this compound involves the continuous esterification process. This process includes the use of a fixed-bed reactor where the acid and ethanol are passed over a solid acid catalyst. The reaction mixture is then distilled to separate the ester from the unreacted starting materials and by-products.
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl 2-ethyl-6-hydroxybenzoate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The ethyl group can be substituted with other alkyl or aryl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Friedel-Crafts alkylation or acylation reactions can be employed using aluminum chloride (AlCl3) as a catalyst.
Major Products Formed
Oxidation: Formation of 2-ethyl-6-hydroxybenzoic acid or 2-ethyl-6-hydroxybenzaldehyde.
Reduction: Formation of 2-ethyl-6-hydroxybenzyl alcohol.
Substitution: Formation of various substituted benzoates depending on the substituent used.
Applications De Recherche Scientifique
Ethyl 2-ethyl-6-hydroxybenzoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential use in drug formulations due to its bioactive properties.
Industry: Utilized in the production of fragrances, flavors, and other fine chemicals.
Mécanisme D'action
The mechanism of action of ethyl 2-ethyl-6-hydroxybenzoate involves its interaction with various molecular targets. The hydroxyl group can form hydrogen bonds with biological molecules, while the ester group can undergo hydrolysis to release the active benzoic acid derivative. These interactions can affect cellular pathways and lead to various biological effects.
Comparaison Avec Des Composés Similaires
Ethyl 2-ethyl-6-hydroxybenzoate can be compared with other similar compounds such as:
Ethyl 2-hydroxybenzoate (Ethyl salicylate): Known for its use in fragrances and as an analgesic.
Methyl salicylate: Commonly used in topical pain relief products.
Ethyl 4-hydroxybenzoate (Ethylparaben): Used as a preservative in cosmetics and pharmaceuticals.
Uniqueness
This compound is unique due to the specific positioning of its ethyl and hydroxyl groups, which confer distinct chemical and biological properties compared to its analogs.
Propriétés
Formule moléculaire |
C11H14O3 |
|---|---|
Poids moléculaire |
194.23 g/mol |
Nom IUPAC |
ethyl 2-ethyl-6-hydroxybenzoate |
InChI |
InChI=1S/C11H14O3/c1-3-8-6-5-7-9(12)10(8)11(13)14-4-2/h5-7,12H,3-4H2,1-2H3 |
Clé InChI |
QUKFGXCOGKWTCI-UHFFFAOYSA-N |
SMILES canonique |
CCC1=C(C(=CC=C1)O)C(=O)OCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-Chloro-3-methylthieno[3,2-c]pyridine-7-carboxylic acid](/img/structure/B13027951.png)
![2-(3-Chlorophenyl)-6-methylimidazo[1,2-a]pyridine-3-carbaldehyde](/img/structure/B13027952.png)
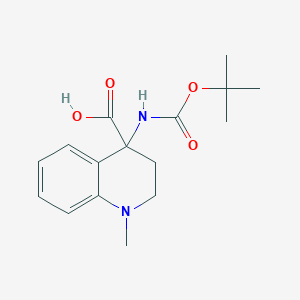
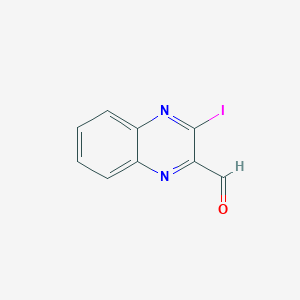



![2-{2-methyl-1H-pyrrolo[2,3-b]pyridin-1-yl}acetonitrile](/img/structure/B13027974.png)
![3-(4-Chloro-phenyl)-1,6-dimethyl-1H-pyrimido[5,4-e][1,2,4]triazine-5,7-dione](/img/structure/B13027986.png)
